(4Z)-4-[4-(benzyloxy)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one
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Overview
Description
(4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that includes a benzyl ether group, a methylene bridge, and an oxazole ring, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multiple steps, including the formation of the oxazole ring and the introduction of the benzyl ether group. Common synthetic routes may include:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids under acidic or basic conditions.
Introduction of the Benzyl Ether Group: This step often involves the reaction of a phenol derivative with benzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as high-pressure reactions, continuous flow synthesis, and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The benzyl ether group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction could produce dihydro derivatives.
Scientific Research Applications
(4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and cellular processes.
Industry: The compound can be used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of (4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream signaling pathways are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents, used in dye and herbicide production.
(2Z)-2-BUTENEDIOIC ACID COMPOUND WITH (2R)-1-BENZYL-N-{3-[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]PROPYL}-2-PIPERIDINECARBOXAMIDE: A complex organic compound with a similar structural motif.
Uniqueness
(4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE stands out due to its unique combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity
Properties
Molecular Formula |
C24H19NO3 |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
(4Z)-2-(4-methylphenyl)-4-[(4-phenylmethoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C24H19NO3/c1-17-7-11-20(12-8-17)23-25-22(24(26)28-23)15-18-9-13-21(14-10-18)27-16-19-5-3-2-4-6-19/h2-15H,16H2,1H3/b22-15- |
InChI Key |
YHTFMBTXZQZWSS-JCMHNJIXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)OCC4=CC=CC=C4)/C(=O)O2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)O2 |
Origin of Product |
United States |
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